molecular formula C19H26N2O2S B2871061 N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenylethane-1-sulfonamide CAS No. 953976-28-8

N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenylethane-1-sulfonamide

Cat. No.: B2871061
CAS No.: 953976-28-8
M. Wt: 346.49
InChI Key: QPTOZWPMYMRVMC-UHFFFAOYSA-N
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Description

Compounds with dimethylamino groups are often used in the preparation of surfactants and personal care products . They can also be part of larger molecules with various properties and uses .


Synthesis Analysis

Dimethylaminopropylamine (DMAPA), a compound with a similar structure, is produced commercially via the reaction between dimethylamine and acrylonitrile, followed by a hydrogenation step .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For example, the dimethylamino group can participate in various reactions, including those involving charge transfer .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various experimental techniques .

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Analysis

Sulfonamide derivatives are integral to studies in bioorganics and medicinal chemistry, with their molecular conformation or tautomeric forms being crucial for pharmaceutical and biological activities. An investigation into the tautomeric behavior of a sulfonamide derivative using Fourier Transform infrared and nuclear magnetic resonance spectroscopy highlighted the presence of both amino and imino conformers, suggesting diverse functional potentials based on the molecular state (Erturk et al., 2016).

Novel Synthesis Methods for Sulfonamides

A new synthesis approach for sulfonamides, utilizing p-nitrophenoxysulfonylphenylxanthine derivatives, yielded potent and selective adenosine A2B receptor antagonists. This method overcame limitations of standard sulfonamide formation reactions, demonstrating the significance of innovative synthesis strategies in developing highly selective and potent compounds for receptor targeting (Yan et al., 2006).

Fluorescent Molecular Probes

Sulfonamide derivatives have been developed into fluorescent molecular probes, showing strong solvent-dependent fluorescence. These probes, with their "push-pull" electron transfer systems, are used to study biological events and processes, indicating the role of sulfonamide compounds in developing sensitive diagnostic tools (Diwu et al., 1997).

Antimicrobial Activity

The antimicrobial properties of sulfonamide-functionalized compounds have been explored, with new derivatives showing promising activity against various microorganisms. This research area underscores the potential of sulfonamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Yıldırır et al., 2009).

Cardiac Myosin Activation

Exploration of sulfonamidophenylethylamide analogues led to the identification of novel and potent cardiac myosin activators, highlighting the therapeutic potential of sulfonamide derivatives in treating systolic heart failure. This discovery emphasizes the importance of chemical modifications in enhancing biological activity and selectivity for specific molecular targets (Manickam et al., 2019).

Corrosion Inhibition

Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating the application of sulfonamide derivatives in material science. Their effectiveness in preventing corrosion underlines the role of these compounds in industrial applications, protecting materials from degradation (Ichchou et al., 2019).

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-21(2)19-12-10-18(11-13-19)9-6-15-20-24(22,23)16-14-17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTOZWPMYMRVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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